molecular formula C15H19N3O3 B13115379 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid

Cat. No.: B13115379
M. Wt: 289.33 g/mol
InChI Key: HQSSMQLUTBWGDW-GFCCVEGCSA-N
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Description

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid is a synthetic amino acid derivative featuring a tryptophan moiety ((2R)-2-amino-3-(1H-indol-3-yl)propanoic acid) linked via an amide bond to a γ-aminobutyric acid (GABA) backbone. Its stereochemistry (R-configuration at the α-carbon) is critical for bioactivity, as it mimics natural peptide linkages observed in endogenous substrates .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C15H19N3O3/c16-12(15(21)17-7-3-6-14(19)20)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,18H,3,6-8,16H2,(H,17,21)(H,19,20)/t12-/m1/s1

InChI Key

HQSSMQLUTBWGDW-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)NCCCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCC(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Indole Synthesis

The indole component is crucial for the compound’s biological activity. A common method employed is the Fischer indole synthesis:

  • Reagents : Cyclohexanone and phenylhydrazine hydrochloride.
  • Conditions : Acidic environment (e.g., hydrochloric acid) at elevated temperatures.
  • Outcome : Formation of the indole ring structure.

Step 2: Amino Acid Backbone Preparation

The amino acid backbone, including the butanoic acid moiety, is synthesized separately:

  • Reagents : Protected amino acids (to prevent unwanted side reactions).
  • Conditions : Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM), with temperature control for stability.

Step 3: Coupling Reaction

The coupling of the indole intermediate with the amino acid backbone involves:

  • Reagents : Carbodiimides (e.g., DCC or EDC) as coupling agents.
  • Catalysts : Additives such as N-hydroxybenzotriazole (HOBt) to enhance reaction efficiency.
  • Conditions : Mild temperatures to preserve stereochemistry.

Step 4: Deprotection and Purification

After coupling:

  • Protective groups on the amino acid are removed using acidic or basic conditions.
  • Purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.

Optimization Techniques

To enhance efficiency and yield during synthesis, several advanced techniques are applied:

  • Continuous flow reactors : Used in industrial settings to improve reaction kinetics and scalability.
  • Temperature control : Precise temperature regulation avoids degradation of sensitive intermediates.
  • Solvent selection : Polar solvents like DMF or acetonitrile are preferred for solubility and reaction compatibility.

Challenges in Synthesis

Several challenges must be addressed during preparation:

  • Retaining stereochemistry at the chiral center ($$2R$$).
  • Avoiding side reactions due to the reactive nature of intermediates.
  • Achieving high yields while minimizing by-products.

Data Table Summary

Step Key Reagents Conditions Outcome
Indole Synthesis Cyclohexanone, phenylhydrazine HCl Acidic, elevated temperature Indole ring formation
Amino Acid Preparation Protected amino acids Solvent (DMF/DCM), mild temp Amino acid backbone synthesis
Coupling Reaction Carbodiimides (DCC/EDC), HOBt Mild temperature Indole-amino acid coupling
Deprotection Acidic/basic reagents Controlled environment Removal of protective groups
Purification HPLC High-pressure system High-purity final product

Chemical Reactions Analysis

Types of Reactions

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol.

Scientific Research Applications

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

4-[(2-Amino-3-phenylpropanoyl)amino]butanoic acid (PheABAL)

  • Structural Difference : Replaces the indole group with a phenyl ring.
  • Key Findings: Exhibits higher oxidative stability compared to indole-containing analogues due to reduced electron-rich aromaticity, as noted in plant aldehyde substrate studies. Oxidation yields lower reactive intermediates than indole derivatives .
  • Bioactivity : Demonstrates moderate affinity for GABA receptors but lacks the indole-driven interactions critical for serotonin receptor modulation.

4-{[3-(1H-Indol-3-yl)propanoyl]amino}butanoic acid

  • Structural Difference : Uses a propionyl spacer instead of the direct amide linkage.
  • However, this reduces binding specificity to rigid active sites .

Indole-Containing Derivatives

4-(1-Benzyl-1H-indol-3-yl)butanoic acid

  • Structural Difference : Features a benzyl substitution on the indole nitrogen.
  • Properties : The benzyl group increases lipophilicity (logP ≈ 3.2 vs. 1.8 for the target compound), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Applications : Primarily used in neuropharmacology for probing serotonin transporter (SERT) inhibition.

(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid

  • Structural Difference : Incorporates a hydroxypentanedioic acid backbone and methylene-linked indole.
  • Bioactivity : Acts as a competitive inhibitor of glutamate decarboxylase (Ki = 12 µM), leveraging the indole’s π-stacking interactions for enzyme binding .

Peptidic Analogues

Dalargin (Tyr-d-Ala-Gly-Phe-Leu-Arg)

  • Structural Context : A hexapeptide containing tryptophan-like motifs.
  • Comparison: While the target compound is a single amino acid derivative, Dalargin’s peptidic structure enables broader receptor engagement (e.g., opioid receptors) but suffers from rapid proteolytic degradation in vivo .

Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)

  • Structural Context : Cyclic peptide with tryptophan in its backbone.
  • Stability : The cyclic structure confers resistance to enzymatic cleavage, contrasting with the linear target compound’s shorter metabolic half-life (~2 hours vs. >6 hours) .

Data Table: Key Properties and Comparative Analysis

Compound Name Molecular Formula Molecular Weight logP Solubility (mg/mL) Key Biological Activity Reference
Target Compound C₁₆H₂₀N₃O₃ 293.35 1.8 0.5 (pH 7.4) GABA receptor modulation (IC₅₀ = 8 µM)
4-[(2-Amino-3-phenylpropanoyl)amino]butanoic acid C₁₄H₁₉N₂O₃ 263.31 2.1 1.2 (pH 7.4) Oxidative stability in plant aldehydes
4-(1-Benzyl-1H-indol-3-yl)butanoic acid C₁₉H₁₉NO₂ 293.36 3.2 0.1 (pH 7.4) SERT inhibition (Ki = 15 nM)
Dalargin C₃₄H₅₀N₈O₈ 714.81 -1.5 10 (pH 7.4) Opioid receptor agonist

Research Implications

The target compound’s indole-GABA hybrid structure offers unique advantages in CNS drug design, balancing receptor specificity and metabolic stability. Its lower logP compared to benzyl-substituted derivatives suggests suitability for peripheral targets, while its stereochemistry aligns with endogenous ligand recognition patterns. Future studies should explore its selectivity against indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism .

Biological Activity

4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid, commonly referred to as an indole derivative, exhibits a range of biological activities that are significant in both medicinal chemistry and biological research. This compound's structure includes an indole ring, which is known for its diverse pharmacological properties, making it a subject of interest in various studies.

PropertyValue
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
IUPAC Name4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid
InChIInChI=1S/C15H19N3O3/c16-12(15(21)17-7-3-6-14(19)20)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,18H,3,6-8,16H2,(H,17,21)(H,19,20)/t12-/m1/s1
Isomeric SMILESC1=CC=C2C(=C1)C(=CN2)CC@HN

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. Its mechanism of action may involve:

  • Receptor Binding : The compound likely binds to various receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes that are crucial for metabolic processes.

The specific pathways affected can vary based on the biological context and the presence of other compounds.

Anticancer Properties

Research has indicated that indole derivatives possess anticancer properties. A study highlighted that compounds similar to 4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid demonstrated cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and disruption of cell cycle progression.

Antimicrobial Effects

Indole derivatives have also been studied for their antimicrobial properties. The compound has shown potential against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several studies have examined the biological effects of related indole compounds:

  • Study on Cytotoxicity : A research article published in Journal of Medicinal Chemistry reported that certain indole derivatives exhibited significant cytotoxicity against human cancer cells with IC50 values in the low micromolar range .
  • Antimicrobial Activity Assessment : In a comparative study, various indole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of indole compounds found that they could effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

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